molecular formula C8H18Cl2N2 B12060538 (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride CAS No. 1092953-43-9

(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride

Cat. No.: B12060538
CAS No.: 1092953-43-9
M. Wt: 213.15 g/mol
InChI Key: OTCFJCLSSIOTKE-UHFFFAOYSA-N
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Description

(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of chemistry due to its unique structural properties. The compound is characterized by the presence of two cyclopropyl groups attached to an ethylenediamine backbone, making it a valuable building block in asymmetric synthesis and chiral ligand design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopropylamine and ethylenediamine.

    Formation of Intermediate: Cyclopropylamine is reacted with ethylenediamine under controlled conditions to form the intermediate compound.

    Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (1S,2S)-(-) enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high enantiomeric excess required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The cyclopropyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It interacts with metal centers in catalytic systems, facilitating enantioselective reactions. The molecular targets include various transition metals, and the pathways involved are those of asymmetric catalysis, where the compound induces chirality in the products formed.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1,2-Diphenylethylenediamine
  • (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
  • (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Uniqueness

(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.

Biological Activity

(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

  • Chemical Formula : C8H16N2·2HCl
  • Molecular Weight : 213.15 g/mol
  • Melting Point : 288-293 °C
  • Assay Purity : 98% .

The compound features two dicyclopropyl groups attached to an ethylenediamine backbone, contributing to its unique steric and electronic properties.

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as a chiral ligand in asymmetric synthesis and catalysis. Its effectiveness as a catalyst in various reactions has been highlighted in several studies.

1. Catalytic Activity

Research indicates that this compound is utilized in asymmetric catalysis due to its ability to form stable complexes with transition metals. This property enhances the selectivity and efficiency of reactions such as:

  • Aldol Reactions : The compound has been shown to facilitate aldol reactions with high enantioselectivity, making it valuable for synthesizing chiral alcohols and ketones .
  • Michael Additions : It acts as a catalyst in Michael addition reactions, contributing to the formation of complex organic molecules .

Case Study 1: Asymmetric Synthesis

A significant application of this compound was documented in a study focusing on the synthesis of chiral amines. The researchers demonstrated that using this compound as a ligand led to improved yields and enantioselectivities compared to traditional methods. The results are summarized in Table 1 below.

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Aldol Reaction(1S,2S)-(-)-Dicyclopropylethylenediamine8592
Michael Addition(1S,2S)-(-)-Dicyclopropylethylenediamine7890

Table 1: Summary of reaction outcomes using this compound as a catalyst.

Case Study 2: Medicinal Chemistry Applications

In another study exploring the medicinal chemistry applications of chiral diamines, researchers highlighted the potential of this compound in developing new therapeutic agents. The study focused on its role in synthesizing novel anti-cancer compounds that exhibited significant cytotoxicity against various cancer cell lines .

Properties

CAS No.

1092953-43-9

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1,2-dicyclopropylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7(5-1-2-5)8(10)6-3-4-6;;/h5-8H,1-4,9-10H2;2*1H

InChI Key

OTCFJCLSSIOTKE-UHFFFAOYSA-N

Isomeric SMILES

C1CC1[C@@H]([C@H](C2CC2)N)N.Cl.Cl

Canonical SMILES

C1CC1C(C(C2CC2)N)N.Cl.Cl

Origin of Product

United States

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